molecular formula C16H15ClN2O3 B5123291 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide

7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide

Cat. No. B5123291
M. Wt: 318.75 g/mol
InChI Key: HBYIHFMJVUHBHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide, also known as J147, is a small molecule that has been identified as a potential therapeutic agent for the treatment of neurodegenerative diseases. This chemical compound has been shown to have neuroprotective effects and enhance cognitive function in animal models of Alzheimer's disease, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide is not fully understood, but it is believed to work by targeting multiple pathways involved in neurodegeneration and cognitive decline. 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has been shown to increase levels of a protein called ATP synthase in the mitochondria of brain cells, which provides energy to the cells and protects them from damage. 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide also activates a protein called PGC-1alpha, which is involved in the regulation of mitochondrial function and energy metabolism. Additionally, 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has been shown to reduce inflammation and oxidative stress in the brain, which are both implicated in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to its neuroprotective effects and cognitive enhancement, 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has been shown to reduce inflammation and oxidative stress in the brain, increase levels of brain-derived neurotrophic factor (BDNF), and improve synaptic plasticity. 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has also been shown to increase lifespan and improve metabolic function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide for lab experiments is its ability to cross the blood-brain barrier, which allows it to directly target the brain and exert its effects. 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide is also relatively stable and can be easily synthesized in the lab. However, one limitation of 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.

Future Directions

There are a number of potential future directions for research on 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide. One area of focus could be on further elucidating the mechanism of action of 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide and identifying specific molecular targets that it interacts with. Another area of focus could be on testing the safety and efficacy of 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide in human clinical trials, which would be an important step towards its potential use as a therapeutic agent for neurodegenerative diseases. Additionally, 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide could be used as a tool for studying the underlying mechanisms of neurodegeneration and cognitive decline, which could lead to the development of new treatments for these diseases.

Synthesis Methods

7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide was originally synthesized by researchers at the Salk Institute for Biological Studies in La Jolla, California. The synthesis method involves a series of chemical reactions that start with commercially available starting materials and result in the formation of the final compound. The exact details of the synthesis method have not been disclosed due to intellectual property concerns, but it is known that the process involves multiple steps and requires specialized equipment and expertise.

Scientific Research Applications

7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has neuroprotective effects in a variety of animal models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has also been shown to enhance cognitive function and improve memory in animal models.

properties

IUPAC Name

7-chloro-N,3,5-trimethyl-N-(1,2-oxazol-3-ylmethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-9-6-12-10(2)14(22-15(12)13(17)7-9)16(20)19(3)8-11-4-5-21-18-11/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYIHFMJVUHBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)OC(=C2C)C(=O)N(C)CC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide

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